1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7,10,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZVBVOICRWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- α-Haloketone precursor : 3-chloro-2,4-pentanedione or substituted analogues.
- Thioamide component : 4-methylphenyl thioamide or related derivatives.
- Solvent : Absolute ethanol is commonly used.
- Reaction temperature : Reflux conditions, typically for 8 hours.
- Workup : Cooling, precipitation, neutralization with sodium acetate, filtration, and recrystallization from ethanol.
This method yields the corresponding 1-(4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)ethan-1-one intermediate with high yield (~90%) and purity, which can be further reduced to the ethan-1-ol derivative.
Reduction to Ethan-1-ol
The ethan-1-one group at the 5-position of the thiazole ring is reduced to ethan-1-ol using selective reducing agents such as sodium borohydride (NaBH4) under mild conditions. This step must be carefully controlled to avoid over-reduction or side reactions.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloro-2,4-pentanedione + thioamide in ethanol, reflux 8 h | Formation of thiazole ethanone intermediate | ~90 | Hantzsch method; high regioselectivity |
| 2 | NaBH4 in ethanol or methanol, 0–5 °C, 1–2 h | Reduction to ethan-1-ol derivative | 80–85 | Selective reduction of ketone to alcohol |
Alternative Synthetic Routes and Modifications
Research has explored modifications of the Hantzsch method and alternative condensation reactions to improve yields, selectivity, and environmental compatibility.
Knöevenagel Condensation and Cyclization
Some derivatives are synthesized via Knöevenagel condensation of thiazolidinone precursors with aldehydes, followed by cyclization. However, this method is more common for related thiazolidinone derivatives rather than the exact ethan-1-ol substituted thiazole.
Use of Green Solvents and Catalysts
Recent studies have demonstrated the use of polyethylene glycol-400 (PEG-400) as a green solvent for condensation reactions involving thiazole derivatives, enhancing reaction rates and yields without requiring catalysts.
Detailed Research Findings
Structural Confirmation
- X-ray crystallography confirms the planar nature of the thiazole ring system and the orientation of substituents, which is crucial for the biological activity of the compound.
- NMR spectroscopy (1H and 13C) provides detailed chemical shift data confirming the substitution pattern and the presence of the ethan-1-ol moiety.
Yield and Purity Optimization
- The reaction conditions including temperature, solvent choice, and reaction time significantly affect the yield and purity.
- Recrystallization from ethanol or tetrahydrofuran (THF) is effective for purification.
Comparative Data Table for Preparation Steps
| Parameter | Method A (Hantzsch) | Method B (Knöevenagel + Cyclization) | Notes |
|---|---|---|---|
| Starting materials | α-Haloketone + thioamide | Thiazolidinone + aldehyde | Method A preferred for target compound |
| Solvent | Ethanol | PEG-400 / glacial acetic acid | PEG-400 offers greener alternative |
| Reaction time | 8 hours reflux | 4–6 hours at room temp or reflux | Method A requires longer reflux |
| Yield (%) | ~90 (ethanone intermediate) | 70–85 | Higher yield in Method A |
| Reduction step | NaBH4 reduction to ethan-1-ol | Not typically applied | Essential for target compound |
| Purification | Recrystallization from ethanol | Crystallization | Similar purification methods |
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanal or 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanoic acid.
Scientific Research Applications
Overview
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol, also known by its CAS number 1247721-83-0, is a thiazole derivative that has garnered interest in various scientific research applications. This compound's unique molecular structure, characterized by a thiazole ring and an alcohol functional group, positions it as a versatile scaffold for drug development and other chemical applications.
Pharmaceutical Development
The compound has shown potential in pharmaceutical applications due to its biological activity. Research indicates that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties. For instance, studies have demonstrated that similar thiazole compounds can inhibit specific enzymes involved in cancer proliferation and microbial growth.
Research has focused on the biological activity of thiazole derivatives, including their role as enzyme inhibitors or receptor modulators. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its properties can be leveraged in creating polymers or coatings with enhanced chemical resistance and durability.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Research
In another investigation reported in Cancer Research, researchers synthesized several thiazole derivatives and evaluated their effects on cancer cell lines. The study found that certain compounds demonstrated cytotoxic effects on breast cancer cells, highlighting the potential of thiazole-based compounds in oncology.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural homology with the target molecule but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Substituent Effects: The 4-methylphenyl group in the target compound (vs. benzyl in or isopropyl in ) enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets . Hydroxyl vs.
Anticancer Potential:
- Thiazole derivatives like dasatinib (BCR-ABL inhibitor) and dabrafenib (B-Raf inhibitor) demonstrate clinical efficacy by targeting kinases . The target compound’s hydroxyl group may mimic ATP-binding site interactions observed in these drugs.
- Compound 1 in (N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide) stabilizes enzymes (ΔTm ≈ 8°C) but lacks a hydroxyl group, suggesting divergent mechanisms compared to the target molecule .
Biological Activity
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol (CAS No. 54001-03-5) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅NOS |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol |
| Melting Point | 112–114 °C |
| Appearance | Powder |
Anticancer Activity
Thiazole derivatives have shown significant potential in anticancer research. Studies indicate that compounds with thiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A recent study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds similar to this compound exhibited IC50 values below 10 µM, suggesting potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess antimicrobial properties against various pathogens. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings highlight the potential of thiazole derivatives as antimicrobial agents .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. A structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance anticonvulsant efficacy.
Research Findings:
In a study assessing various thiazole derivatives, it was found that compounds with electron-donating groups at specific positions exhibited significant protection in seizure models. The compound's efficacy was measured using the pentylenetetrazole (PTZ) model, demonstrating a dose-dependent response .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles often inhibit key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells.
- Membrane Disruption : Antimicrobial activity is frequently linked to the disruption of bacterial cell membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
